REACTION_CXSMILES
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[C:1]([C:4]1[CH:13]=[CH:12][C:7]2[NH:8][C:9](=[O:11])[O:10][C:6]=2[CH:5]=1)(=[O:3])[CH3:2]>CO.[Pd]>[OH:3][CH:1]([C:4]1[CH:13]=[CH:12][C:7]2[NH:8][C:9](=[O:11])[O:10][C:6]=2[CH:5]=1)[CH3:2]
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Name
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|
Quantity
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2.5 g
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Type
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reactant
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Smiles
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C(C)(=O)C1=CC2=C(NC(O2)=O)C=C1
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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CO
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Name
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|
Quantity
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2.5 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The catalyst is filtered off with suction
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Type
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WASH
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Details
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rinsed with methanol
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Type
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CUSTOM
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Details
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The filtrate is evaporated to dryness
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Type
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CUSTOM
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Details
|
dried in vacuo
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Name
|
|
Type
|
|
Smiles
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OC(C)C1=CC2=C(NC(O2)=O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |